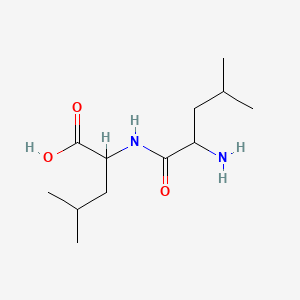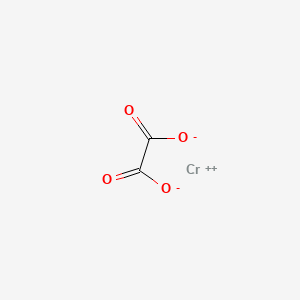
Chromium(II) oxalate
Vue d'ensemble
Description
Synthesis Analysis
- This reaction yields CrC₂O₄·2H₂O , which is characterized by combustion elemental analysis, infrared spectroscopy, thermogravimetric analysis, and powder X-ray diffraction .
Molecular Structure Analysis
The measured magnetic moment of 4.65 B.M. suggests that the chromium ion does not form a Cr-Cr bond and has a high-spin octahedral coordination geometry . This structure is consistent with other linear polymeric metal (II) oxalates of general formula MC₂O₄·2H₂O (where M = Mg, Fe, etc.) .
Chemical Reactions Analysis
- Thermal Decomposition : The dihydrate loses water to form anhydrous CrC₂O₄ when heated above 140°C in an inert atmosphere. Further heating above 320°C produces a mixture of chromium oxides .
- Reduction of Oxalate : Milburn and Taube have reported that chromium(II) can reduce oxalate to glycolate within a few minutes in acidic aqueous solutions. This finding raises questions about the stability of chromium(II) oxalate when prepared from acidic solutions .
Applications De Recherche Scientifique
Environmental Impact and Photochemical Reactions : Chromium species play a significant role in the photochemical cycling of iron and the mineralization of polycarboxylates. Studies have shown that Chromium(III) can alter the redox equilibrium of iron species, leading to shifts in the photosteady state towards Fe(II). This is particularly relevant in environments heavily contaminated with chromium and organic matter (Wang et al., 2008).
Chromium Reduction Mechanisms : Research has revealed the mechanisms behind the reduction of hexavalent chromium (Cr(VI)) by oxalic acid in the presence of manganese(II). This understanding is crucial for developing environmentally friendly strategies for remediating environments contaminated with Cr(VI) (Wrobel et al., 2015).
Supramolecular Architecture : Novel chromium(III) oxalate complexes exhibit varied supramolecular architectures. These complexes, which have applications in materials science, demonstrate the influence of steric factors and ligand size on the packing of constituents (Androš et al., 2012).
Electrodeposition Studies : The kinetics and mechanism of chromium electrodeposition from oxalate solutions have been studied, providing insights into the formation of stable intermediates and the effect of pH and ligand concentration on the process. This research is significant for electroplating industries (Protsenko & Danilov, 2009).
Luminescent Materials Development : Chromium(III)-trisoxalate has been used as a building block in polymeric networks to create luminescent materials. These materials have potential applications in optical technologies and display systems (Milos & Hauser, 2013).
Thermal Decomposition Analysis : The thermal decomposition of chromium(II) oxalate dihydrate has been studied using electrical conductivity measurements. This research contributes to the understanding of solid-state reactions involved in the preparation of chromium oxide, a material with multiple industrial applications (Nikumbh et al., 1990).
Selective Separation Methods : The kinetic inertness of chromium(III) aquo-ion towards oxalate has been exploited for the selective separation of chromium from other elements. This process is important for the purification and analysis of chromium in various matrices (Mulokozi & Mosha, 1975).
Propriétés
IUPAC Name |
chromium(2+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFYNOGAFYRJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231083 | |
| Record name | Chromium(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; mp = 1900 deg C; [MSDSonline] | |
| Record name | Chromium(II) oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
Yellow-green powder; density: 2.468 /Chromium (II) oxalate, monohydrate/, Yellow to yellowish-green crystalline powder; practically insoluble in cold water, alcohol; soluble in hot water, dilute acids; density: 2.468 /Chromium (II) oxalate, hydrate/ | |
| Record name | CHROMIUM (II) OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chromium(II) oxalate | |
CAS RN |
814-90-4 | |
| Record name | Chromium(II) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium(II) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium oxalate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOUS OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV83VA978Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMIUM (II) OXALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







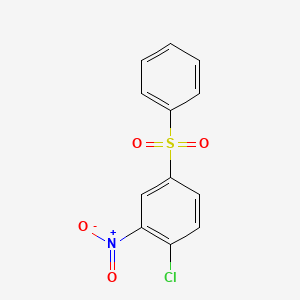
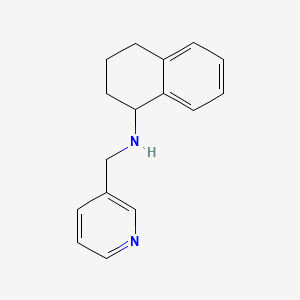

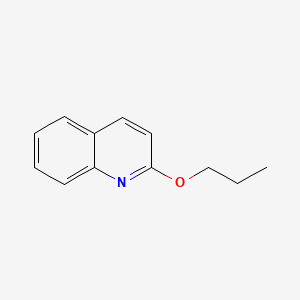
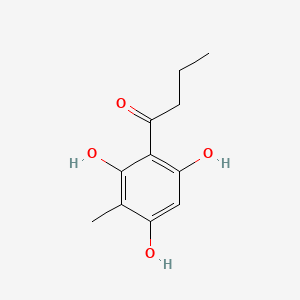
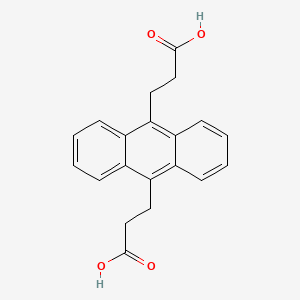

![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)

